![molecular formula C19H21N5O5S B2521893 ethyl 4-({[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)benzoate CAS No. 897453-44-0](/img/structure/B2521893.png)
ethyl 4-({[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)benzoate
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Description
Ethyl 4-({[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C19H21N5O5S and its molecular weight is 431.47. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-({[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-({[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Properties: AKOS005008251 derivatives have demonstrated antitumor activity. For instance, hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine (2) are used clinically to treat lung, breast, and ovarian cancers . These compounds may serve as leads for developing targeted therapies.
Aromatase Inhibition: Some 1,3,5-triazines, including those related to AKOS005008251, exhibit aromatase inhibitory activity . Aromatase inhibitors are crucial in breast cancer treatment.
Environmental Applications
AKOS005008251 derivatives can play a role in environmental protection and remediation:
- Siderophore-Mediated Drug Delivery : The 1,3,5-triazine core structure (similar to AKOS005008251) has potential as a siderophore, which can be exploited for targeted drug delivery . Siderophores are microbial iron chelators.
Analytical Chemistry
The compound’s properties make it relevant in analytical chemistry:
- Trace Element Analysis : Researchers have used advanced techniques like TQ-ICP-MS (triple quadrupole inductively coupled plasma mass spectrometry) to analyze trace elements in estuarine waters . AKOS005008251 derivatives may contribute to improving such analytical methods.
Organic Synthesis
AKOS005008251 derivatives can be valuable in synthetic chemistry:
- Tri-substituted 1,3,5-Triazines : Synthetic protocols have been developed to prepare 2,4,6-tri-substituted 1,3,5-triazines . These compounds contain various functional groups (alkyl, aromatic, hydroxyalkyl, ester, imidazole) attached to the triazine core.
Pharmaceutical Intermediates
AKOS005008251 derivatives may serve as intermediates in drug synthesis:
- Amide Formation : By coupling AKOS005008251-related structures with other compounds via amide bond formation, researchers can create novel pharmaceutical intermediates . For example, N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide (3) was synthesized using this approach .
Biological Activity
The compound’s biological properties are worth exploring:
- Trypanosomiasis Treatment : AKOS005008251 derivatives, such as the substrate 10, exhibit in vitro activity against the protozoan parasite Trypanosoma brucei . This parasite causes Human African Trypanosomiasis (sleeping sickness).
properties
IUPAC Name |
ethyl 4-[[2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5S/c1-5-29-17(27)11-6-8-12(9-7-11)20-13(25)10-30-18-21-14-15(22(18)2)23(3)19(28)24(4)16(14)26/h6-9H,5,10H2,1-4H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRVEKQYOPMQPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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